Quercetagitrin Quercetagitrin Quercetagitrin is a member of flavonoids and a glycoside.
Quercetagitrin is a natural product found in Clibadium surinamense, Achillea biebersteinii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 548-75-4
VCID: VC21355779
InChI: InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1
SMILES: C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O
Molecular Formula: C21H20O13
Molecular Weight: 480.4 g/mol

Quercetagitrin

CAS No.: 548-75-4

Cat. No.: VC21355779

Molecular Formula: C21H20O13

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

Quercetagitrin - 548-75-4

CAS No. 548-75-4
Molecular Formula C21H20O13
Molecular Weight 480.4 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1
Standard InChI Key IDTDRZPBDLMCLB-HSOQPIRZSA-N
Isomeric SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O
SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O
Melting Point 236-238°C

Chemical Identity and Structure

Basic Characteristics

Quercetagetin (C₁₅H₁₀O₈) is a flavonoid compound with a molecular weight of 318.23 g/mol. It is specifically classified as a hexahydroxyflavone, containing six hydroxyl groups attached to its flavone structure at positions 3, 5, 6, 7, 3' and 4' . This compound is also known by several synonyms including 6-Hydroxyquercetin, Quercetagenin, and 3,3',4',5,6,7-Hexahydroxyflavone .

Structural Properties

The chemical structure of Quercetagetin features the characteristic C6-C3-C6 carbon skeleton of flavonoids, with two benzene rings linked by a heterocyclic pyran ring. Its distinguishing feature compared to other flavonoids is the presence of six hydroxyl groups, which contribute significantly to its biological activities, particularly its antioxidant properties .

Identification Parameters

Quercetagetin has several identification parameters that facilitate its recognition in scientific contexts:

ParameterIdentifier
PubChem CID5281680
CAS Number90-18-6
European Community Number201-973-6
ChEBI IDCHEBI:8695
ChEMBL IDCHEMBL413552
KEGG IDC10122

Natural Sources and Occurrence

Plant Distribution

Quercetagetin occurs naturally in several plant species and has been identified as a bioactive component in traditional medicinal herbs. It has been reported in Citrus reticulata (mandarin orange) and Cupressus sempervirens (Mediterranean cypress) . Additionally, it is a significant bioactive component of Flos eriocauli, a plant used in traditional Chinese medicine for its anti-inflammatory and pain-alleviating properties .

Traditional Medicinal Applications

In traditional Chinese medicine, plants containing Quercetagetin have been utilized for their "fire-purging" (anti-inflammatory) and "wind-expelling" (pain-alleviating) properties . These traditional applications align with modern scientific findings regarding the compound's biological activities.

Biological Activities and Mechanisms

Antioxidant Properties

Quercetagetin demonstrates significant antioxidant activity, which is attributed to its hexahydroxylated flavone structure. The presence of multiple hydroxyl groups enables it to neutralize reactive oxygen species (ROS) effectively, making it a potent natural antioxidant . Research indicates that Quercetagetin may regulate ROS metabolism through the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

Anti-inflammatory Effects

Recent studies have established Quercetagetin's robust anti-inflammatory properties. Network pharmacological analyses have identified several inflammation-related targets of Quercetagetin, including AKT1, PTGS2, NFKB1, and TNF, which function as interacting hubs in inflammation-related protein networks .

Antiviral Activity

Quercetagetin has demonstrated antiviral properties, adding to its repertoire of biological activities. While the specific mechanisms remain under investigation, this activity may be related to its ability to interfere with viral replication or viral-host interactions .

PathwayEffect of QuercetagetinRole in RA
Nrf2/Keap1 signalingStimulationRegulates ROS metabolism and oxidative stress
Pten/AKT/Nfatc1 axisModerationControls osteoclast differentiation and activity
RANKL and LPS-induced signalingRepressionInhibits formation of F-actin rings and acidic compartments in osteoclasts

In Vivo Validation

The therapeutic potential of Quercetagetin in RA treatment has been validated in an animal model. Administration of Quercetagetin at 40 mg/kg daily significantly relieved joint destruction in collagen antibody-induced arthritis (CAIA) mice . This treatment significantly protected small joints and prevented bone destruction, as confirmed by both 2D sectional figures and 3D reconstruction images of feet and ankle joints .

Gene and Protein Expression Effects

Regulation of Osteoclast-Specific Genes

Quercetagetin has been shown to repress the expression of several osteoclast-specific genes involved in osteoclastic differentiation, including Traf6, Tnfrsf11a, and Nfatc1 . This gene expression modulation contributes to its inhibitory effects on osteoclast differentiation and function.

Impact on Protein Markers

In addition to its effects on gene expression, Quercetagetin influences the levels of proteins critical for osteoclast development and function. The changes in protein expression mirror the alterations observed at the gene level, further validating Quercetagetin's mechanism of action in inhibiting inflammatory osteoclastogenesis .

Future Research Directions

Combination Therapy Prospects

Given its multi-target effects, investigating Quercetagetin in combination with conventional RA treatments could lead to enhanced therapeutic outcomes. Such combinations might allow for dose reductions of conventional drugs, potentially minimizing adverse effects while maintaining or improving efficacy.

Structural Optimization

The detailed understanding of Quercetagetin's structure-activity relationship opens avenues for developing optimized derivatives with enhanced bioavailability, stability, or target specificity, which could further improve its therapeutic potential.

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